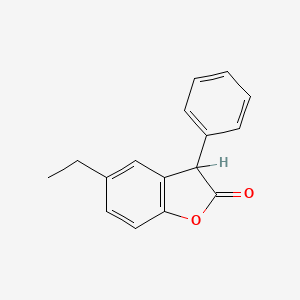

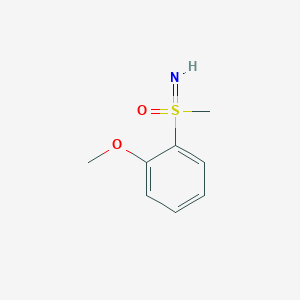

![molecular formula C12H14N4OS2 B2601007 N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-N'-phenylurea CAS No. 478077-54-2](/img/structure/B2601007.png)

N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-N'-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-N’-phenylurea” is a chemical compound . It is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .

Synthesis Analysis

The synthesis of similar compounds often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-thiadiazole ring, which is a five-membered heterocyclic moiety . The InChI code for this compound is 1S/C12H14N4OS2/c1-9-11(19-16-15-9)18-8-7-13-12(17)14-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,13,14,17) .Chemical Reactions Analysis

The NMR spectra of similar compounds were recorded on a Bruker Avance II+ 600 spectrometer in CDCl3; the chemical shifts were quoted in ppm in δ-values against tetramethylsilane (TMS) as an internal standard and the coupling constants were calculated in Hz .Physical and Chemical Properties Analysis

The physical form of similar compounds is typically solid . The molecular weight of a similar compound, 4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzene-1-sulfonamide, is 349.89 .Aplicaciones Científicas De Investigación

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures similar to N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-N'-phenylurea, have been explored for their potential in cancer therapy through the inhibition of kidney-type glutaminase (GLS). GLS plays a crucial role in cancer cell metabolism, making it a therapeutic target. Analog N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide exhibited comparable potency to BPTES with improved solubility and demonstrated the ability to attenuate the growth of P493 human lymphoma B cells both in vitro and in vivo mouse xenograft models (Shukla et al., 2012).

Antimicrobial Activity Against Helicobacter pylori

Compounds derived from the 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold, structurally related to this compound, have shown potent and selective activity against Helicobacter pylori. These compounds, particularly a prototype carbamate, have displayed low minimum inhibition concentrations (MICs) against various H. pylori strains, including those resistant to conventional antibiotics, while showing minimal activity against other commensal or pathogenic microorganisms. This selective antibacterial effect highlights their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Photoluminescence Properties of Pd(II) Complexes

Palladium(II) complexes derived from compounds including thiadiazole and thiourea moieties, akin to this compound, have been synthesized and characterized for their photoluminescence properties. These complexes, formed with 1-ethyl-3-phenylthiourea, 3-mercapto-4-methyl-4H-1,2,4-triazole, and 2-mercapto-5-methyl-1,3,4-thiadiazole, exhibit interesting luminescent properties due to their square-planar geometry around the Pd(II) center. Such compounds could have applications in materials science, particularly in the development of new luminescent materials (Bharati et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c1-9-11(19-16-15-9)18-8-7-13-12(17)14-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYRLYWFHNFXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)SCCNC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

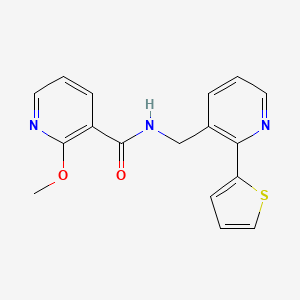

![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2600926.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2600930.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2600933.png)

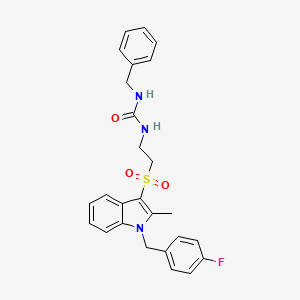

![3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2600938.png)

![N-[(2-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2600939.png)

![N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide](/img/structure/B2600941.png)

![1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600946.png)

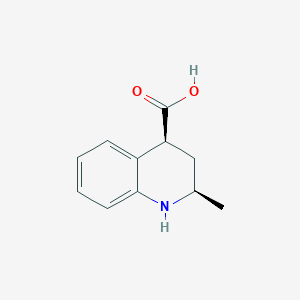

![2-Chloro-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide](/img/structure/B2600947.png)